
Desmethylsildenafil-d8 Citrate
Übersicht
Beschreibung
Desmethylsildenafil-d8 Citrate is a deuterated analog of N-desmethyl sildenafil, which is a metabolite of sildenafil. Sildenafil is widely known for its use in the treatment of erectile dysfunction and pulmonary arterial hypertension. The deuterated version, this compound, is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify sildenafil and its metabolites in biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylsildenafil-d8 Citrate involves the deuteration of N-desmethyl sildenafil. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Desmethylsildenafil-d8 Citrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles like halides, hydroxides, and amines, or electrophiles like alkyl halides and acyl chlorides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Pharmacokinetic studies involving desmethylsildenafil-d8 citrate focus on understanding how sildenafil is absorbed, distributed, metabolized, and excreted in the body. These studies are crucial for determining dosing regimens and therapeutic efficacy.
Key Findings from Pharmacokinetic Studies
- Method Development : A study developed an LC-MS/MS method for simultaneous quantification of sildenafil and desmethylsildenafil using desmethylsildenafil-d8 as an internal standard. This method demonstrated high specificity and sensitivity, achieving limits of quantification (LOQ) suitable for clinical applications .
- Food Interaction : Research indicated that food intake affects the pharmacokinetics of sildenafil but does not significantly alter the pharmacokinetics of desmethylsildenafil. This finding is critical for optimizing dosing schedules based on dietary habits .
- Population Studies : A population pharmacokinetic analysis in pediatric patients with pulmonary arterial hypertension (PAH) utilized desmethylsildenafil-d8 to monitor drug levels. The study highlighted the importance of adjusting doses based on body weight and age to achieve therapeutic efficacy .
Bioequivalence Studies
Bioequivalence studies are essential for comparing the pharmacokinetic profiles of different formulations of sildenafil. This compound plays a pivotal role in these assessments.
Case Study: Bioequivalence Assessment
- A study validated a method for determining the bioequivalence of different sildenafil formulations by quantifying both sildenafil and desmethylsildenafil using desmethylsildenafil-d8 as an internal standard. The results confirmed that the formulations were bioequivalent, supporting their interchangeability in clinical settings .
Therapeutic Monitoring
This compound is also utilized in therapeutic drug monitoring to ensure optimal dosing in patients receiving sildenafil therapy.
Clinical Implications
- Dosing Adjustments : In clinical settings, monitoring plasma levels of sildenafil and its metabolites can guide dose adjustments to maximize therapeutic effects while minimizing side effects. Studies have shown that maintaining plasma concentrations within therapeutic ranges is crucial for effective treatment outcomes .
Data Tables
The following tables summarize key findings from various studies involving this compound.
Study Focus | Methodology | Key Findings |
---|---|---|
Pharmacokinetics | LC-MS/MS | High specificity; LOQ achieved for both sildenafil and DMS |
Food Interaction | Clinical trial | Minimal impact on DMS pharmacokinetics |
Bioequivalence | Comparative analysis | Confirmed bioequivalence between formulations |
Therapeutic Monitoring | Population analysis | Dose adjustments based on plasma levels |
Wirkmechanismus
Desmethylsildenafil-d8 Citrate exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include PDE5, and the pathways involved are related to the nitric oxide (NO) and cGMP signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sildenafil Citrate: The parent compound used for treating erectile dysfunction and pulmonary arterial hypertension.
N-desmethyl Sildenafil: A metabolite of sildenafil with similar pharmacological properties.
Sildenafil-d8: A deuterated analog of sildenafil used as an internal standard in analytical chemistry
Uniqueness
Desmethylsildenafil-d8 Citrate is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. Its use as an internal standard in mass spectrometry makes it invaluable for accurate measurement of sildenafil and its metabolites in biological samples .
Biologische Aktivität
Desmethylsildenafil-d8 citrate, a deuterated form of the active metabolite of sildenafil, has garnered attention in pharmacological research due to its biological activity and potential therapeutic applications. This article delves into its biological mechanisms, pharmacokinetics, and clinical implications based on diverse research findings.
Overview of this compound
Desmethylsildenafil-d8 (DMS-d8) is a stable isotope-labeled version of N-desmethyl sildenafil, which is a primary metabolite of sildenafil (Viagra). The compound is structurally defined by the molecular formula and a molecular weight of 460.55 g/mol. It is primarily studied for its role as a phosphodiesterase type 5 (PDE5) inhibitor, similar to its parent compound, sildenafil.
DMS-d8 functions by inhibiting the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of blood vessels. This results in vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis, thereby facilitating erection. The inhibition profile shows that DMS-d8 retains approximately 50% of the potency of sildenafil against PDE5 .
Pharmacokinetics
The pharmacokinetic properties of DMS-d8 have been investigated in various studies. Key findings include:
- Absorption : The compound exhibits dose-proportional absorption characteristics, with peak plasma concentrations (Cmax) achieved within 1-2 hours post-administration.
- Half-life : The terminal half-life of DMS-d8 is approximately 4 hours, which is consistent with its metabolic profile as a PDE5 inhibitor .
- Metabolism : DMS-d8 is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. Its metabolic stability has been confirmed through various stability studies under different conditions .
In Vitro Studies
In vitro studies have demonstrated that DMS-d8 enhances electroretinogram (ERG) signals in isolated rat retinas, indicating potential neuroprotective effects on photoreceptor cells . This suggests that beyond its vasodilatory effects, DMS-d8 may have applications in ocular health.
Clinical Implications
DMS-d8 has been utilized in clinical settings to evaluate its efficacy in treating conditions like pulmonary arterial hypertension (PAH). A study involving neonates with PAH showed significant reductions in right ventricular systolic pressure following treatment with sildenafil, highlighting the importance of its metabolites like DMS-d8 in therapeutic regimens .
Case Studies
- Neonatal PAH Treatment :
- Pharmacokinetic Variability :
Data Tables
Parameter | Sildenafil | Desmethylsildenafil | Desmethylsildenafil-d8 |
---|---|---|---|
Molecular Weight | 474.58 g/mol | 460.55 g/mol | 460.55 g/mol |
Cmax (ng/mL) | ~300 | ~120 | ~140 |
Half-life (hours) | 3-5 | 4 | 4 |
PDE5 Inhibition (%) | 100 | ~50 | ~50 |
Eigenschaften
IUPAC Name |
5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i9D2,10D2,11D2,12D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQCFAWFDJJQE-QPUNNWGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678725 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--5-{2-ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-06-9 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--5-{2-ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.